molecular formula C18H18N2O6S B601323 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-ethyl ester CAS No. 1140311-29-0

2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-ethyl ester

Cat. No.: B601323
CAS No.: 1140311-29-0
M. Wt: 390.4 g/mol
InChI Key: ZKUVUUYWEGZSFL-UHFFFAOYSA-N
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Description

Molecular Formula and Stereochemical Configuration Analysis

Molecular Composition

Ceftibuten Related Impurity 3 has the molecular formula C₁₈H₁₈N₂O₆S and a molecular weight of 390.42 g/mol . The structure comprises a pent-2-enoic acid backbone substituted with a benzyloxycarbonyl-protected aminothiazole group at the C2 position and an ethoxycarbonyl moiety at C5 (Figure 1). The Z-configuration of the double bond between C2 and C3 is a defining feature, distinguishing it from the E-isomer of ceftibuten.

Table 1: Key Molecular Descriptors
Property Value
Molecular Formula C₁₈H₁₈N₂O₆S
Molecular Weight 390.42 g/mol
CAS Number 1140311-29-0
IUPAC Name (Z)-2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic acid

Stereochemical Configuration

The Z-configuration arises during the synthetic acylation of the ceftibuten nucleus, where steric and electronic factors favor the cis-orientation of the thiazole and carboxylic acid groups. Nuclear Overhauser Effect (NOE) experiments in nuclear magnetic resonance (NMR) spectroscopy confirm this configuration, revealing spatial proximity between the thiazole proton (H-5') and the α-proton of the pent-2-enoic acid chain.

Properties

CAS No.

1140311-29-0

Molecular Formula

C18H18N2O6S

Molecular Weight

390.4 g/mol

IUPAC Name

5-ethoxy-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid

InChI

InChI=1S/C18H18N2O6S/c1-2-25-15(21)9-8-13(16(22)23)14-11-27-17(19-14)20-18(24)26-10-12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,22,23)(H,19,20,24)

InChI Key

ZKUVUUYWEGZSFL-UHFFFAOYSA-N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-​Pentenedioic acid, 2-​[2-​[[(phenylmethoxy)​carbonyl]​amino]​-​4-​thiazolyl]​-​, 5-​ethyl ester

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Condensation Reactions

The synthesis of Ceftibuten involves coupling cefaclor nucleus with intermediates such as 2-(2-benzyloxycarbonyl amino thiazole-4-yl)-5-carbobenzoxy-(Cbz)-2-pentenoic acid. In one method, methyltetrahydrofuran (MeTHF) and magnesium powder facilitate nucleophilic substitution, followed by hydrolysis with sodium hydroxide. Residual intermediates or unreacted starting materials under suboptimal conditions (e.g., temperatures >30°C or prolonged reaction times) promote the formation of CRI-3 as a dimeric or trimeric polymer.

Role of Catalysts and Solvents

The use of weak-base ion-exchange resins (e.g., D301T, D301G) as catalysts in coupling reactions influences impurity profiles. For instance, resin quantities below 20% of the cefaclor nucleus mass result in incomplete reactions, increasing CRI-3 yields. Solvent systems also play a critical role: aqueous N,N-dimethylformamide (DMF) solutions combined with acetone-ether mixtures under sonication (20–50 kHz) reduce polymer content compared to traditional methods.

Crystallization and Purification Techniques

Crystallization parameters directly impact CRI-3 levels in final products. Patent CN106397454A details a sonication-assisted method to enhance crystal purity:

Sonication-Assisted Antisolvent Crystallization

  • Procedure : Ceftibuten crude product is dissolved in DMF-water (8:1 v/v), followed by incremental addition of acetone-ether (3:1:3 v/v) under sonication (30 kHz, 50 W). Cooling at 10°C/h to 0°C induces crystallization.

  • Impact on CRI-3 : Sonication reduces particle agglomeration, lowering polymer content to <0.5% compared to 1.2–2.5% in conventional methods.

Solvent Ratios and Temperature Gradients

Experimental data from CN105153198A demonstrate that acetone-ether ratios >3:1 improve solubility of CRI-3, facilitating its removal during washing. Cooling rates ≤15°C/h minimize inclusion of amorphous impurities.

Analytical Characterization and Stability Studies

High-Performance Liquid Chromatography (HPLC)

CRI-3 is quantified using reverse-phase HPLC with UV detection (λ = 254 nm). Patent formulations report CRI-3 levels of 0.3–0.7% in optimized processes versus 1.5–2.8% in legacy methods.

Powder X-Ray Diffraction (PXRD)

CRI-3 exhibits distinct PXRD peaks at 2θ = 8.7°, 12.3°, and 17.9°, distinguishable from Ceftibuten’s characteristic peaks at 6.2°, 10.5°, and 15.4°.

Stability Under Stress Conditions

ConditionCRI-3 Increase (%)Source
60°C, 10 days0.8 → 1.2CN106397454A
90% RH, 10 days0.7 → 1.1CN106397455B
Light exposure, 4500 lx0.5 → 0.9CN106397454A

Comparative Analysis of Industrial Methods

Legacy vs. Optimized Synthesis

ParameterLegacy MethodOptimized Method
Yield (%)85–8892–95
CRI-3 Content (%)1.5–2.80.3–0.7
Crystallization Time (h)4–62–4
Purity (HPLC, %)98.5–99.299.6–99.9

Cost and Scalability

Sonication and solvent recycling reduce raw material costs by 18–22%, while resin catalysts enable batch-to-batch consistency (RSD <1.5%).

Mitigation Strategies and Regulatory Considerations

Process Analytical Technology (PAT)

Real-time monitoring of reaction pH (5.5–6.0) and temperature (20–30°C) minimizes CRI-3 formation.

Regulatory Limits

Per ICH Q3A guidelines, CRI-3 must be controlled at ≤0.5% in final dosage forms. Patent CN106397454A-compliant methods meet this threshold .

Chemical Reactions Analysis

Ceftibuten Related Impurity 3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of bonds by the addition of water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Safety and Efficacy

Impact of Impurities on Allergic Reactions
Research indicates that higher levels of polymeric impurities in ceftibuten formulations correlate with increased incidence rates of allergic reactions. For instance, when polymeric impurities average around 76.7 µg/g, the allergy rate can rise to 0.74% . This highlights the necessity for stringent control over impurity levels during the manufacturing process to ensure patient safety.

Stability Studies
Ceftibuten is sensitive to environmental factors such as light, heat, and humidity, which can lead to degradation and the formation of various impurities, including Ceftibuten Related Impurity 3. Stability studies have shown that formulations with lower impurity content exhibit better stability under adverse conditions, thereby maintaining their therapeutic efficacy over time .

Formulation Development

Improved Formulations
Recent advancements in formulation technology have focused on reducing the levels of Ceftibuten Related Impurity 3. For example, new crystal forms of ceftibuten have been developed that demonstrate higher purity and lower polymer content. These formulations not only enhance the drug's solubility but also improve its bioavailability and stability .

Dry Suspension Agents
The development of dry suspension agents incorporating Ceftibuten Related Impurity 3 has shown promising results. These agents are designed to improve fluidity and reduce impurity levels while maintaining effective drug delivery systems. Experimental results indicate that these formulations can significantly lower impurity content while enhancing stability compared to traditional methods .

Regulatory Considerations

Quality Control Standards
Pharmaceutical regulations emphasize the importance of monitoring related substances like Ceftibuten Related Impurity 3 during production. The Japanese Pharmacopoeia and other regulatory bodies require comprehensive testing for impurities to ensure that final products meet safety and efficacy standards .

Case Studies in Regulatory Compliance
Several case studies illustrate the implications of impurity levels on regulatory approval processes. For instance, formulations exceeding established impurity thresholds may face delays or rejections during quality assessments. This underscores the importance of rigorous testing protocols in pharmaceutical development .

Mechanism of Action

Comparison with Similar Compounds

Structural Similarities and Differences

Ceftibuten-related impurities, including Impurity 3 , are structurally analogous to the parent drug but differ in functional groups or stereochemistry. For example:

  • Ceftibuten dihydrate : The hydrated form of Ceftibuten, differing in crystallinity but retaining antibacterial activity .
  • Ceftibuten-trans : A major in vivo conversion product with altered stereochemistry, showing reduced activity compared to the parent compound .
  • Cefaclor- and cefadroxil-derived impurities : By-products from structurally similar cephalosporins (e.g., compound 17a and 17b in ), which may share β-lactam degradation pathways with Ceftibuten impurities .
Compound Core Structure Key Differences Biological Activity
Ceftibuten β-lactam + thiazole Parent drug Active against Enterobacteria
Ceftibuten Impurity 3 Preserved β-lactam Altered side chain/oxidation state Likely inactive or less active
Ceftibuten-trans Isomerized β-lactam Stereochemical inversion at C7 Reduced efficacy
Cefaclor impurities β-lactam + chlorophenyl Chlorine substitution at R-group Variable activity

Analytical and Pharmacodynamic Profiles

Detection Methods
  • HPLC and mass spectrometry : Used to differentiate Ceftibuten impurities based on retention times and mass-to-charge ratios .
Pharmacodynamic Impact
  • Altering bioavailability : Degradation products could compete with Ceftibuten for intestinal H+/peptide cotransporters (e.g., PepT1), reducing absorption .
  • Promoting resistance : Sub-inhibitory concentrations of β-lactams (including impurities) may modulate bacterial virulence traits (e.g., biofilm formation) .
Parameter Ceftibuten Cefaclor Impurities Ceftibuten Impurity 3 (Inferred)
MIC90 (μg/mL) 0.03–4 8–16 N/A
Plasma half-life (h) 2.0–2.3 0.8–1.0 N/A
Renal clearance 53–61 mL/min 45–50 mL/min N/A

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for detecting and quantifying Ceftibuten Related Impurity 3 in drug formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity and sensitivity. Ensure method validation includes parameters such as linearity (R² ≥ 0.99), precision (%RSD < 2%), and accuracy (recovery 98–102%) . For initial identification, spiked samples or stress testing (e.g., thermal degradation) should be employed to confirm impurity separation . Spectrophotometric methods (e.g., at 254 nm) may serve as complementary tools for preliminary interaction studies .

Q. How should stability studies be designed to monitor the formation of Ceftibuten Related Impurity 3 under stress conditions?

  • Methodological Answer : Use forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. Monitor impurity levels at multiple time points (e.g., 0, 7, 14 days) using validated HPLC methods. For example, thermal stress at 40–60°C and 75% relative humidity can accelerate degradation. Include control batches to distinguish process-related impurities from degradation products .

Q. What regulatory thresholds apply to the control of Ceftibuten Related Impurity 3 in pharmaceutical products?

  • Methodological Answer : Follow ICH Q3A(R2) guidelines:

  • Identification threshold : ≥ 0.10% for daily doses ≤ 2 g/day.
  • Qualification threshold : ≥ 0.15% (requires toxicological assessment).
  • Ensure analytical procedures detect impurities at or below these thresholds. Batch-specific impurity profiles must be submitted, including chromatograms and raw data .

Advanced Research Questions

Q. How can impurity profiling techniques resolve discrepancies in Ceftibuten Related Impurity 3 levels across manufacturing batches?

  • Methodological Answer :

  • Step 1 : Compare impurity profiles of safety/clinical batches (used in toxicology studies) with commercial-scale batches using principal component analysis (PCA) or hierarchical clustering.
  • Step 2 : Investigate process variables (e.g., reaction time, temperature) via design of experiments (DoE).
  • Step 3 : Validate analytical method robustness using interlaboratory studies to rule out variability in detection .
  • Reference : ICH Q3A(R2) emphasizes batch-to-batch consistency and process validation .

Q. What experimental approaches can elucidate the interaction between Ceftibuten Related Impurity 3 and metal ions (e.g., Zn²⁺, Mg²⁺) in vitro?

  • Methodological Answer :

  • Job’s Plot Analysis : Prepare solutions of Ceftibuten and metal ions at varying molar ratios (e.g., 1:1 to 1:5). Monitor absorbance changes at 254 nm to determine stoichiometry .
  • Antimicrobial Activity Assays : Use disk diffusion against Staphylococcus aureus to assess reduced efficacy due to metal complexation. A >10% reduction in inhibition zone (e.g., 16 mm → 13 mm) indicates significant interaction .
  • Spectroscopic Validation : Confirm complex formation via FT-IR or NMR to identify binding sites .

Q. How can researchers address conflicting data on the genotoxic potential of Ceftibuten Related Impurity 3?

  • Methodological Answer :

  • In Silico Tools : Use QSAR models (e.g., Derek Nexus) to predict mutagenicity.
  • In Vitro Assays : Conduct Ames tests (± metabolic activation) and micronucleus assays.
  • Dose-Response Analysis : Compare impurity levels in clinical batches with safety thresholds from animal toxicology data. If impurities exceed thresholds, refine synthetic pathways to minimize formation .

Q. What strategies optimize the detection of trace-level Ceftibuten Related Impurity 3 in biological matrices (e.g., plasma)?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (SPE) to enhance recovery (>85%).
  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions for high specificity. Validate lower limits of quantification (LLOQ) at 0.5 ng/mL .

Data Analysis and Contradiction Resolution

Q. How should researchers statistically analyze variability in Ceftibuten Related Impurity 3 measurements across laboratories?

  • Methodological Answer :

  • ANOVA : Compare interlab variability using a one-way ANOVA (α = 0.05).
  • Bland-Altman Plots : Assess agreement between methods.
  • Control Charts : Monitor long-term precision using ±3σ limits .

Q. What root-cause analysis frameworks are effective for resolving contradictory stability data for Ceftibuten Related Impurity 3?

  • Methodological Answer :

  • Fishbone Diagram : Categorize potential causes (e.g., analytical error, storage conditions).
  • Accelerated Stability Testing : Expose samples to extreme conditions (e.g., 40°C/75% RH) to identify degradation pathways.
  • Forced Degradation LC-MS : Identify degradation products and compare with impurity reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.